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Compound of Interest

Compound Name:
3-(4-(tert-

Pentyl)phenoxy)azetidine

Cat. No.: B1394727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature, structure, and key

physicochemical properties of 3-(4-(tert-Pentyl)phenoxy)azetidine, a heterocyclic organic

compound of interest in medicinal chemistry and materials science.

IUPAC Nomenclature and Structural Elucidation
The systematic name for the compound commonly referred to as 3-(4-(tert-
Pentyl)phenoxy)azetidine, according to the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature, is 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine.[1] This name precisely

describes the molecular architecture, which consists of a central azetidine ring substituted at

the 3-position with a phenoxy group. The phenoxy ring is, in turn, substituted at the para-

position (position 4) with a tert-pentyl group. The term "tert-pentyl" is a common name; the

systematic IUPAC name for this alkyl substituent is "2-methylbutan-2-yl," which is reflected in

the formal IUPAC name of the entire molecule.

The structure is characterized by a four-membered saturated nitrogen-containing heterocycle

(the azetidine ring) linked via an ether oxygen to a substituted benzene ring. This combination

of a strained heterocyclic ring and a bulky, lipophilic aromatic substituent imparts specific steric

and electronic properties to the molecule, which are of considerable interest in the design of

bioactive compounds and functional materials.
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Physicochemical Data
The fundamental physicochemical properties of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine are

summarized in the table below. These data are crucial for understanding the compound's

behavior in various chemical and biological systems, including its solubility, reactivity, and

potential for intermolecular interactions.

Identifier Value Reference

IUPAC Name
3-[4-(2-methylbutan-2-

yl)phenoxy]azetidine
[1]

Molecular Formula C14H21NO [1]

Molar Mass 219.32 g/mol [1]

InChI

1S/C14H21NO/c1-4-14(2,3)11-

5-7-12(8-6-11)16-13-9-15-10-

13/h5-8,13,15H,4,9-10H2,1-

3H3

[1]

Molecular Structure Visualization
The two-dimensional chemical structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine is

depicted in the diagram below. This visualization clarifies the connectivity of the atoms and the

arrangement of the functional groups as described by its IUPAC name.
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Caption: 2D structure of 3-[4-(2-methylbutan-2-yl)phenoxy]azetidine.

Experimental Protocols
While specific experimental protocols for the synthesis or application of this exact molecule are

proprietary or context-dependent, a general approach for its synthesis can be inferred from

established methods for preparing substituted azetidines. A plausible synthetic route would

involve the nucleophilic substitution reaction between 3-hydroxyazetidine (or a protected

version thereof) and 4-(tert-pentyl)phenol under conditions that favor ether formation.

General Protocol for Etherification:

Reactant Preparation: 4-(tert-Pentyl)phenol would be deprotonated using a suitable base

(e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g.,
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dimethylformamide, acetonitrile) to form the corresponding phenoxide.

Nucleophilic Substitution: A protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine) or a 3-

azetidinyl sulfonate ester (e.g., N-Boc-azetidin-3-yl tosylate) would be added to the

phenoxide solution.

Reaction Conditions: The reaction mixture would be heated to facilitate the SN2

displacement of the leaving group by the phenoxide, forming the protected ether-linked

product.

Deprotection and Workup: Following the reaction, the protecting group on the azetidine

nitrogen (e.g., a Boc group) would be removed under acidic conditions. The final product

would then be isolated and purified using standard techniques such as column

chromatography or crystallization.

Characterization of the final product would typically involve techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm the structure and

purity.[1]

The logical workflow for a potential synthesis is outlined in the diagram below.
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Caption: Plausible synthetic workflow for the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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